Cas no 2248210-08-2 (Benzeneethanamine, 3-fluoro-β-methyl-, (βS)-)

Benzeneethanamine, 3-fluoro-β-methyl-, (βS)- Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanamine, 3-fluoro-β-methyl-, (βS)-
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- Inchi: 1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3/t7-/m1/s1
- InChI Key: XDGLXAPWDQVMTK-SSDOTTSWSA-N
- SMILES: C1([C@H](C)CN)=CC=CC(F)=C1
Experimental Properties
- Density: 1.039±0.06 g/cm3(Predicted)
- Boiling Point: 202.5±15.0 °C(Predicted)
- pka: 9.68±0.10(Predicted)
Benzeneethanamine, 3-fluoro-β-methyl-, (βS)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506843-0.1g |
(2S)-2-(3-fluorophenyl)propan-1-amine |
2248210-08-2 | 95.0% | 0.1g |
$741.0 | 2025-03-14 | |
Enamine | EN300-6506843-0.25g |
(2S)-2-(3-fluorophenyl)propan-1-amine |
2248210-08-2 | 95.0% | 0.25g |
$774.0 | 2025-03-14 | |
Enamine | EN300-6506843-2.5g |
(2S)-2-(3-fluorophenyl)propan-1-amine |
2248210-08-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-14 | |
Enamine | EN300-6506843-10.0g |
(2S)-2-(3-fluorophenyl)propan-1-amine |
2248210-08-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-14 | |
Enamine | EN300-6506843-0.5g |
(2S)-2-(3-fluorophenyl)propan-1-amine |
2248210-08-2 | 95.0% | 0.5g |
$809.0 | 2025-03-14 | |
Enamine | EN300-6506843-0.05g |
(2S)-2-(3-fluorophenyl)propan-1-amine |
2248210-08-2 | 95.0% | 0.05g |
$707.0 | 2025-03-14 | |
Enamine | EN300-6506843-1.0g |
(2S)-2-(3-fluorophenyl)propan-1-amine |
2248210-08-2 | 95.0% | 1.0g |
$842.0 | 2025-03-14 | |
Enamine | EN300-6506843-5.0g |
(2S)-2-(3-fluorophenyl)propan-1-amine |
2248210-08-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-14 |
Benzeneethanamine, 3-fluoro-β-methyl-, (βS)- Related Literature
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
Additional information on Benzeneethanamine, 3-fluoro-β-methyl-, (βS)-
Benzeneethanamine, 3-fluoro-β-methyl-, (βS)- (CAS No. 2248210-08-2): A Comprehensive Overview
Benzeneethanamine, 3-fluoro-β-methyl-, (βS)-, identified by its CAS number 2248210-08-2, is a fluorinated aromatic amine with significant potential in pharmaceutical and chemical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of a fluorine atom at the 3-position and a β-methyl group introduces distinct electronic and steric effects, making it a valuable candidate for further investigation in various synthetic and biological applications.
The molecular structure of Benzeneethanamine, 3-fluoro-β-methyl-, (βS)- consists of a benzene ring substituted with an amine group at the β-position, a methyl group at the α-position relative to the amine, and a fluorine atom at the 3-position. This specific arrangement imparts unique reactivity and binding characteristics, which are highly relevant in the development of novel pharmaceutical agents. The stereochemistry denoted by (βS) indicates the configuration of the chiral center, which is crucial for understanding its biological activity and interactions.
In recent years, there has been growing interest in fluorinated aromatic amines due to their enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluorine atom can modulate lipophilicity, binding affinity, and resistance to enzymatic degradation, all of which are critical factors in drug design. Benzeneethanamine, 3-fluoro-β-methyl-, (βS)- exemplifies these advantages and has been explored in several preclinical studies as a potential intermediate in the synthesis of bioactive molecules.
One of the most compelling aspects of this compound is its utility in the development of targeted therapies. The combination of the fluorine atom and the chiral center provides multiple points of interaction with biological targets, allowing for precise tuning of activity. For instance, studies have shown that fluorinated aromatic amines can exhibit enhanced binding to certain enzymes and receptors, leading to improved therapeutic efficacy. This has led to investigations into its potential use in treating various diseases, including cancer and inflammatory disorders.
The synthesis of Benzeneethanamine, 3-fluoro-β-methyl-, (βS)- involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the fluorine atom typically requires specialized methodologies such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The stereochemical integrity at the chiral center must be carefully maintained throughout these processes to ensure the desired enantiomer is obtained. Advances in asymmetric synthesis have enabled more efficient and scalable production methods for such complex molecules.
Recent research has also explored the derivatives of Benzeneethanamine, 3-fluoro-β-methyl-, (βS)- to further expand its therapeutic potential. By modifying other functional groups or introducing additional substituents, scientists have generated libraries of compounds that exhibit diverse biological activities. These derivatives have been screened for their efficacy against various disease models, providing insights into their mechanisms of action and potential clinical applications.
The impact of fluorine substitution on the electronic properties of aromatic amines is another area of active investigation. Fluorine atoms are known to exert electron-withdrawing effects through hyperconjugation and inductive effects, which can influence the reactivity and stability of these molecules. In Benzeneethanamine, 3-fluoro-β-methyl-, (βS)-, these effects are modulated by the presence of other substituents, leading to unique chemical behavior. Understanding these interactions is essential for optimizing synthetic routes and predicting biological outcomes.
In conclusion, Benzeneethanamine, 3-fluoro-β-methyl-, (βS)- represents a fascinating compound with significant implications for pharmaceutical research. Its structural features offer advantages in terms of metabolic stability, binding affinity, and stereochemical control. Ongoing studies continue to uncover new applications for this molecule and its derivatives, underscoring its importance in drug discovery efforts. As our understanding of fluorinated aromatic compounds grows, so too does the potential for developing innovative therapies based on these versatile chemical entities.
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